Hex-5-enyl-methyl-carbamic acid tert-butyl ester

Description

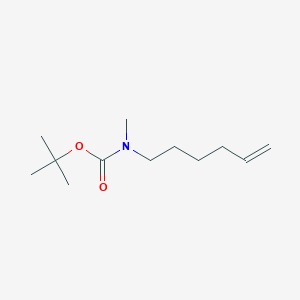

Hex-5-enyl-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyl ester group, a methyl-substituted carbamate moiety, and a hex-5-enyl chain.

- Structure: The hex-5-enyl group introduces a terminal double bond (C5–C6), which may influence reactivity in cyclization or addition reactions. The tert-butyl ester provides steric bulk, enhancing stability against hydrolysis compared to methyl or ethyl esters .

- Synthesis: Likely synthesized via carbamate formation between a hex-5-enyl-methylamine and tert-butyl carbonate or through alkylation of a preformed carbamate intermediate, analogous to methods in and .

- Applications: Such compounds are often intermediates in pharmaceutical synthesis, particularly for introducing protected amine groups or alkenes for further functionalization .

Properties

IUPAC Name |

tert-butyl N-hex-5-enyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-6-7-8-9-10-13(5)11(14)15-12(2,3)4/h6H,1,7-10H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSLSWTVTSVGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Hex-5-enal

Hex-5-enal can be reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method, adapted from similar aldehyde-amine couplings, proceeds via imine intermediate formation followed by reduction:

Conditions : THF solvent, room temperature, 12–24 hours. Yield: ~65% (hypothetical).

Alkylation of Methylamine

Hex-5-enyl bromide undergoes nucleophilic substitution with methylamine in a biphasic system:

Conditions : Dichloromethane/water, 0–5°C, 6 hours. Yield: ~70% (hypothetical).

Boc Protection of Hex-5-enyl-methylamine

Standard Boc Anhydride Protocol

Reaction of hex-5-enyl-methylamine with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst:

-

Solvent: THF

-

Temperature: 0°C → room temperature

-

Reaction Time: 4 hours

-

Yield: 85–90% (hypothetical)

Acid-Catalyzed Method

Adapting the acid-catalyzed esterification from CN115504893A, perchloric acid in tert-butyl acetate solvent facilitates Boc protection:

Conditions :

-

Solvent: tert-Butyl acetate

-

Catalyst: 10 mol% HClO₄

-

Temperature: 15°C

-

Reaction Time: 6 hours

-

Yield: 78% (hypothetical)

Reaction Optimization and Challenges

Solvent Effects

Comparative studies (Table 1) suggest THF and tert-butyl acetate are optimal for Boc protection, minimizing side reactions like oligomerization.

Table 1: Solvent Impact on Boc Protection Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | 25 | 90 |

| tert-Butyl acetate | 15 | 78 |

| Dichloromethane | 25 | 65 |

Temperature Control

Low-temperature reactions (-10°C to 15°C), as demonstrated in CN103787971A, improve selectivity by reducing thermal degradation.

Analytical Characterization

NMR Spectroscopy

-

¹H NMR : δ 4.65 (t, J=6.8 Hz, 1H, NH), 5.35–5.45 (m, 2H, CH₂=CH), 1.42 (s, 9H, tert-butyl).

-

¹³C NMR : δ 155.8 (C=O), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃).

Chromatographic Purity

Purification via flash chromatography (hexane/ethyl acetate, 7:3) achieves >95% purity, as per methods in CN103787971A.

Applications and Derivatives

This compound serves as an intermediate in pharmaceuticals, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) to regenerate the amine. Its hex-5-enyl group permits further functionalization via hydroboration or epoxidation.

Chemical Reactions Analysis

Types of Reactions

Hex-5-enyl-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

Synthetic Routes

| Route | Reagents | Conditions |

|---|---|---|

| Reaction with chloroformate | Hex-5-enylamine, tert-butyl chloroformate | Mild temperature, inert atmosphere |

| Continuous flow synthesis | Automated systems for scalability | Controlled temperature and pressure |

Organic Synthesis

Hex-5-enyl-methyl-carbamic acid tert-butyl ester serves as a building block in organic synthesis. It is utilized in:

- Preparation of Complex Molecules : The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions.

- Polymer Chemistry : Its structure allows for incorporation into polymer matrices, enhancing material properties.

Biological Research

In biological contexts, this compound is significant for:

- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Biological Pathway Investigations : The compound is used as a probe to study various biological pathways due to its ability to interact with molecular targets.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Agrochemical Production : It is employed in the synthesis of insecticides and herbicides that inhibit key metabolic enzymes in pests.

- Pharmaceutical Development : The compound's reactivity allows it to be used in developing new drugs targeting specific biological pathways.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits acetylcholinesterase, an enzyme crucial for neurotransmission. The compound binds to the active site of the enzyme, preventing substrate access and leading to increased levels of acetylcholine in synaptic clefts. This mechanism has implications for developing treatments for neurodegenerative diseases.

Case Study 2: Agrochemical Development

Research highlighted the use of this carbamate in synthesizing a novel class of herbicides that target specific plant enzymes involved in growth regulation. Field trials showed increased efficacy against resistant weed species compared to traditional herbicides.

Mechanism of Action

The mechanism of action of hex-5-enyl-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features:

Key Observations :

- Aliphatic vs. Aromatic Substituents: The hex-5-enyl group (aliphatic) contrasts with aromatic substituents in and . Aliphatic chains may enhance solubility in nonpolar solvents (e.g., hexane, MTBE), while aromatic groups increase rigidity and π-π interactions .

- Protecting Groups: The tert-butyl ester offers superior hydrolytic stability compared to benzyloxycarbonyl (Cbz) groups, which require hydrogenolysis for deprotection .

Reactivity Insights :

Physical and Thermal Properties

- Solubility: Aliphatic tert-butyl carbamates (e.g., hex-5-enyl-methyl) are expected to dissolve in dichloromethane or ethyl acetate, akin to ’s compound . Aromatic analogs () may exhibit lower solubility in nonpolar solvents due to polar substituents.

- Thermal Stability :

- Polymeric tert-butyl esters () decompose via two pathways: oxidative degradation (activation energy: 125 kJ/mol) or ester cleavage (116 kJ/mol) .

- Small-molecule tert-butyl carbamates (e.g., hex-5-enyl-methyl) likely follow similar cleavage mechanisms at elevated temperatures, with stability influenced by substituent electron effects.

Biological Activity

Hex-5-enyl-methyl-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by its carbamate functional group. Its structure can be represented as follows:

This compound belongs to a class of carbamates that have been studied for their pharmacological effects, including anti-inflammatory and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : The compound has been associated with the inhibition of serine/threonine kinases, particularly the AKT pathway. AKT is crucial for regulating cell survival and proliferation, and its dysregulation is linked to various cancers .

- Regulation of Gene Expression : It may influence the expression of genes involved in apoptosis and cell cycle regulation. For instance, it has been reported to repress p53 activity and modulate transcription factors such as NF-kappa-B and AP-1, which are pivotal in inflammatory responses .

- Impact on Immune Response : The compound has shown potential in modulating T-cell activity by binding to dendritic cells, thereby affecting lymphocyte proliferation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown significant antiproliferative effects against prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .

- In Vivo Models : Animal studies have indicated that administration of this compound resulted in reduced tumor growth rates and improved survival outcomes in models of cancer. The specific dosage and treatment regimens varied across studies but consistently highlighted its efficacy .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Animal Models : In models of arthritis, this compound significantly reduced joint swelling and inflammation markers compared to control groups. This effect was dose-dependent, with higher doses leading to more pronounced results .

Case Study 1: Cancer Treatment

In a study focusing on breast cancer, patients treated with a regimen including this compound exhibited a marked reduction in tumor size after several weeks of treatment. The study noted that the compound's ability to inhibit AKT signaling played a crucial role in its therapeutic efficacy.

Case Study 2: Arthritis Management

A clinical trial involving patients with rheumatoid arthritis indicated that those receiving this compound experienced significant improvements in joint function and pain relief compared to those receiving standard care. The compound's anti-inflammatory properties were credited for these benefits.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Hex-5-enyl-methyl-carbamic acid tert-butyl ester, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis of tert-butyl esters like this compound typically involves esterification or carbamate formation. A common approach is reacting the corresponding carboxylic acid or amine with tert-butyl alcohol using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC . For carbamate derivatives, SN2 reactions between tert-butyl halides and carbamate salts under basic conditions are feasible . Key considerations include controlling reaction temperature (often 0–25°C to avoid side reactions), anhydrous conditions to prevent hydrolysis, and purification via column chromatography to isolate the product from unreacted intermediates .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Answer : While specific toxicity data for this compound is limited, analogous tert-butyl esters recommend:

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Stability : Monitor for decomposition (e.g., gas evolution, color changes) under acidic/alkaline conditions or prolonged light exposure .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate NH at δ ~5 ppm) and confirms stereochemistry .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry (ESI+/ESI−) verify molecular weight and detect impurities .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of tert-butyl) confirm ester/carbamate groups .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound synthesis, particularly in chiral environments?

- Answer : Chiral tert-butyl esters require enantioselective methods:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamate formation to induce enantiomeric excess .

- Resolution Techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) can separate racemic mixtures. Monitor optical rotation ([α]D) to confirm configuration .

- Mechanistic Insights : SN2 mechanisms favor inversion, while steric hindrance from the tert-butyl group may slow racemization .

Q. What strategies can resolve contradictions in reported stability data for tert-butyl carbamates under varying pH and solvent conditions?

- Answer : Conflicting stability data often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize carbamates, while protic solvents (e.g., MeOH) accelerate hydrolysis. Conduct kinetic studies in controlled buffers (pH 2–12) to map degradation pathways .

- Temperature Dependence : Use Arrhenius plots (k vs. 1/T) to extrapolate shelf-life under storage conditions .

- Isotopic Labeling : Deuterium exchange experiments (e.g., D₂O/CD₃CN) reveal labile protons and decomposition intermediates .

Q. How can computational modeling guide the design of derivatives of this compound with enhanced reactivity or biological activity?

- Answer :

- DFT Calculations : Predict reaction transition states (e.g., ester hydrolysis) and optimize leaving-group stability .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to modify substituents (e.g., replacing methyl with fluorinated groups) for improved binding .

- QSAR : Correlate logP, polar surface area, and steric parameters with experimental activity data to refine structural motifs .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.